REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:6][C:5]([N:16]=C(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:4][N:3]=1.Cl>C1COCC1>[NH2:16][C:5]1[CH:6]=[C:7]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:13])([CH3:12])[CH3:14])[C:2]([Cl:1])=[N:3][CH:4]=1
|
Name
|
tert-butyl 2-chloro-5-(diphenylmethyleneamino)pyridin-3-ylcarbamate
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1NC(OC(C)(C)C)=O)N=C(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt in closed system for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between EtOAc/
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (24 g, 3% MeOH in DCM)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=NC1)Cl)NC(OC(C)(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |